1-(2,4-Dimethylphenyl)butane-1,3-dione
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Overview
Description
1-(2,4-Dimethylphenyl)butane-1,3-dione is an organic compound with the molecular formula C12H14O2 It is a diketone, meaning it contains two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)butane-1,3-dione typically involves the reaction of 2,4-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, forming the desired diketone product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)butane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
1-(2,4-Dimethylphenyl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)butane-1,3-dione involves its interaction with various molecular targets. The diketone groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethylphenyl)butane-1,3-dione
- 1-(2,4-Dimethylphenyl)ethanone
- Indane-1,3-dione
Uniqueness
1-(2,4-Dimethylphenyl)butane-1,3-dione is unique due to its specific substitution pattern on the aromatic ring and the presence of two ketone groups.
Properties
CAS No. |
56290-42-7 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)butane-1,3-dione |
InChI |
InChI=1S/C12H14O2/c1-8-4-5-11(9(2)6-8)12(14)7-10(3)13/h4-6H,7H2,1-3H3 |
InChI Key |
YMJBWCNZIKCHER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(=O)C)C |
Origin of Product |
United States |
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